molecular formula C8H16O7 B14722924 Acetic acid;oxolane-2,5-diol CAS No. 7108-66-9

Acetic acid;oxolane-2,5-diol

Cat. No.: B14722924
CAS No.: 7108-66-9
M. Wt: 224.21 g/mol
InChI Key: PHDLSWRGKDUZLK-UHFFFAOYSA-N
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Description

Acetic acid;oxolane-2,5-diol is a compound that combines the properties of acetic acid and oxolane-2,5-diol. Acetic acid is a simple carboxylic acid with the chemical formula ( \text{CH}_3\text{COOH} ), widely known for its role in vinegar. Oxolane-2,5-diol, also known as tetrahydrofuran-2,5-diol, is a diol derivative of tetrahydrofuran, a cyclic ether. The combination of these two components results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;oxolane-2,5-diol can be achieved through various methods. One common approach involves the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate . This reaction introduces hydroxyl groups to the alkene, forming the diol structure. The subsequent esterification with acetic acid yields the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride to produce tetrahydrofuran, followed by hydroxylation to introduce the diol functionality . The final step involves esterification with acetic acid under controlled conditions to obtain the target compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;oxolane-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol groups to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

Acetic acid;oxolane-2,5-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;oxolane-2,5-diol involves its interaction with various molecular targets and pathways. The diol groups can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid component can participate in esterification reactions, modifying the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;oxolane-2,5-diol is unique due to its combination of acetic acid and diol functionalities, providing a versatile platform for various chemical transformations and applications. Its ability to undergo multiple types of reactions and form diverse products makes it valuable in both research and industrial settings.

Properties

CAS No.

7108-66-9

Molecular Formula

C8H16O7

Molecular Weight

224.21 g/mol

IUPAC Name

acetic acid;oxolane-2,5-diol

InChI

InChI=1S/C4H8O3.2C2H4O2/c5-3-1-2-4(6)7-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4)

InChI Key

PHDLSWRGKDUZLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(OC1O)O

Origin of Product

United States

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